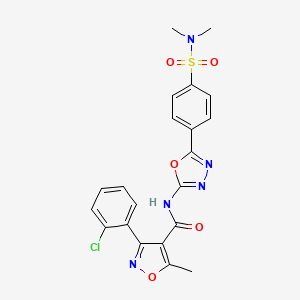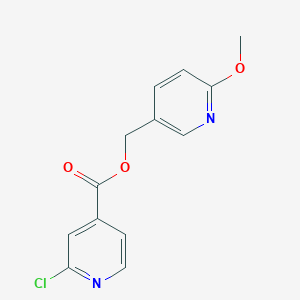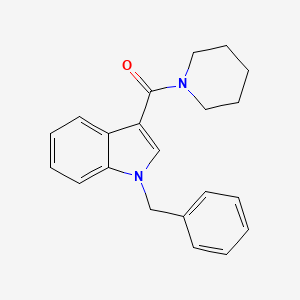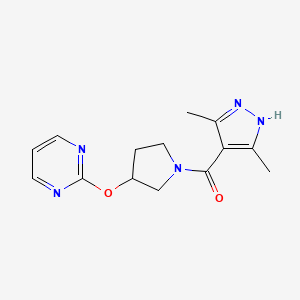
N-(3-acetylphenyl)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of sulfonamide compounds such as N-(4-acetylphenyl)-4-methylbenzenesulfonamide and N-(3-acetylphenyl)-4-methylbenzenesulfonamide . Another study reported the oxidation of isonitriles to isocyanates, which could potentially be used in the synthesis of compounds like "N-(3-acetylphenyl)-3-fluorobenzamide" .Applications De Recherche Scientifique
Cognitive Enhancing Properties
One derivative, FK962, demonstrated potential as a cognitive enhancer. It facilitated somatostatinergic nerve activity in the hippocampus and ameliorated cognitive dysfunction in rat models, suggesting its utility in treating cognitive disorders such as Alzheimer's disease (Tokita et al., 2005).
Material Science Applications
The study of N-(3-ethynylphenyl)-3-fluorobenzamide polymorphs revealed correlations between crystal structure and mechanical properties, indicating potential applications in material sciences where specific mechanical characteristics are desired (Bhandary et al., 2018).
Chemical Synthesis and Reactions
The iron-catalyzed, fluoroamide-directed C-H fluorination research demonstrated a broad substrate scope and functional group tolerance, showcasing the versatility of similar compounds in facilitating selective chemical transformations (Groendyke et al., 2016).
Optical and Electrical Properties
Research on 2-fluoro-N,N-diphenylbenzamide, a compound with a similar fluorobenzamide motif, highlighted its potential in opto-electrical applications due to its nonlinear optical (NLO) properties, suggesting that derivatives like N-(3-acetylphenyl)-3-fluorobenzamide could also possess significant opto-electrical properties (Raveendiran et al., 2022).
Mécanisme D'action
Target of Action
It’s worth noting that many indole derivatives, which share a similar structure to the compound , have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the behavior of similar compounds, we can infer that it may involve nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair to form a chemical bond) interacts with a carbon atom attached to a leaving group (an atom or group that can easily be replaced by another atom or group). The result is the formation of a new bond and the departure of the leaving group .
Biochemical Pathways
Indole derivatives, which share structural similarities with the compound, are known to interact with a variety of biochemical pathways . These interactions can lead to a wide range of downstream effects, influencing everything from cell growth to immune response .
Result of Action
Based on the activities of similar compounds, it can be inferred that the compound may have a range of potential effects, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
The action, efficacy, and stability of N-(3-acetylphenyl)-3-fluorobenzamide can be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues. For instance, the efficacy of antibody-drug conjugates (ADCs), which are similar to this compound, can be influenced by the chemical linker used to attach the drug to the antibody .
Analyse Biochimique
Biochemical Properties
The biochemical properties of N-(3-acetylphenyl)-3-fluorobenzamide are largely unexplored. It is known that similar compounds, such as sulfonamides, have been used in various biochemical reactions . These compounds can interact with enzymes, proteins, and other biomolecules, often through polar, hydrophobic, and π-π interactions .
Cellular Effects
Related compounds have been shown to exhibit significant antibacterial activity against various bacterial strains
Molecular Mechanism
It is known that similar compounds can interact with target proteins through various types of interactions
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO2/c1-10(18)11-4-3-7-14(9-11)17-15(19)12-5-2-6-13(16)8-12/h2-9H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFRVOLIZNJTNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Hydroxy-2-methyl-3-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]propanoic acid](/img/structure/B2843041.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2843047.png)
![7-Benzyl-8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2843050.png)

![N-butyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2843052.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2843054.png)


![2-(4-chlorophenyl)-3-[2-nitro-1-(2-thienyl)ethyl]-1H-indole](/img/structure/B2843059.png)

![Methyl (5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2843063.png)

